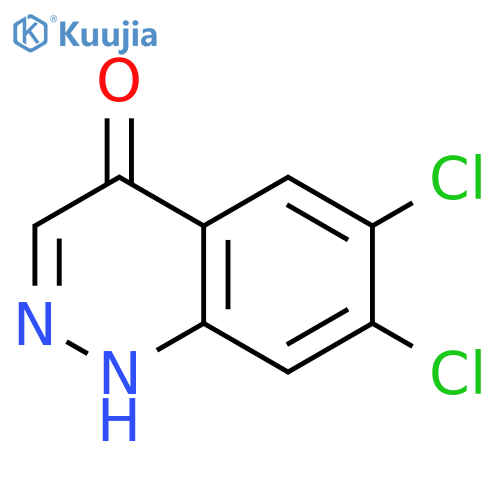Cas no 18514-94-8 (6,7-Dichlorocinnolin-4(1H)-one)

18514-94-8 structure
商品名:6,7-Dichlorocinnolin-4(1H)-one
6,7-Dichlorocinnolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- ZIVIXYFVDXXKCJ-UHFFFAOYSA-
- InChI=1/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13)
- 18514-94-8
- A921105
- SCHEMBL11150107
- 6,7-Dichlorocinnolin-4(1H)-one
- 6,7-Dichloro-1H-cinnolin-4-one
- 4(1H)-Cinnolinone, 6,7-dichloro-
-
- インチ: 1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13)
- InChIKey: ZIVIXYFVDXXKCJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC2=C(C(C=NN2)=O)C=1)Cl
計算された属性
- せいみつぶんしりょう: 213.9700681g/mol
- どういたいしつりょう: 213.9700681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 41.5Ų
6,7-Dichlorocinnolin-4(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681461-1.0g |
6,7-DICHLORO-1H-CINNOLIN-4-ONE |
18514-94-8 | 1.0g |
$0.0 | 2023-03-11 | ||
| Chemenu | CM512604-1g |
6,7-Dichlorocinnolin-4(1H)-one |
18514-94-8 | 97% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1101003-5g |
6,7-dichloro-1H-cinnolin-4-one |
18514-94-8 | 95% | 5g |
$1685 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1101003-5g |
6,7-dichloro-1H-cinnolin-4-one |
18514-94-8 | 95% | 5g |
$1685 | 2024-07-28 | |
| Ambeed | A620802-1g |
6,7-Dichlorocinnolin-4(1H)-one |
18514-94-8 | 97% | 1g |
$780.0 | 2025-03-16 | |
| eNovation Chemicals LLC | Y1101003-5g |
6,7-dichloro-1H-cinnolin-4-one |
18514-94-8 | 95% | 5g |
$1685 | 2025-03-03 |
6,7-Dichlorocinnolin-4(1H)-one 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
18514-94-8 (6,7-Dichlorocinnolin-4(1H)-one) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18514-94-8)6,7-Dichlorocinnolin-4(1H)-one

清らかである:99%
はかる:1g
価格 ($):702.0